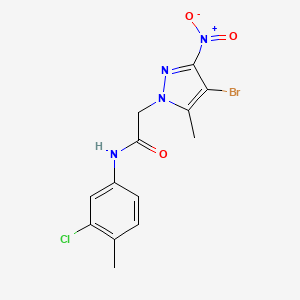![molecular formula C20H14ClNO5 B11072793 2-Furancarboxamide, N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-](/img/structure/B11072793.png)
2-Furancarboxamide, N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-furamide is a complex organic compound with the molecular formula C20H14ClNO5. It has a monoisotopic mass of 383.056061 Da and an average mass of 383.782 Da . This compound is known for its unique structure, which includes a chlorobenzoyl group, a dihydro-benzodioxin ring, and a furamide moiety.
Preparation Methods
The synthesis of N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-furamide involves multiple steps, typically starting with the preparation of the dihydro-benzodioxin ringThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-furamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-furamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-furamide can be compared with other similar compounds, such as:
- N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
- N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N-[7-(2-Chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-furamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14ClNO5 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14ClNO5/c21-14-5-2-1-4-12(14)19(23)13-10-17-18(27-9-8-26-17)11-15(13)22-20(24)16-6-3-7-25-16/h1-7,10-11H,8-9H2,(H,22,24) |
InChI Key |
LJARXPYHDNRFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-N-[4-(1H-pyrrol-1-yl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B11072723.png)

![4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B11072738.png)
![ethyl {3-methyl-5-[(pyridin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11072739.png)

![2-(dimethylamino)-4-[(2E)-2-(hydroxyimino)propyl]-5-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B11072752.png)
![N-(2,6-dichlorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B11072753.png)
![2,4-diamino-5-(3-bromophenyl)-8,8-dimethyl-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11072762.png)
![3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11072766.png)

![1-(4-Bromophenyl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11072780.png)
![2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11072784.png)
![4-butoxy-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B11072787.png)
![4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11072790.png)
